molecular formula C14H18BrN3O2 B500383 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 915935-49-8

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B500383
CAS RN: 915935-49-8
M. Wt: 340.22g/mol
InChI Key: BALWIMWWKIBASS-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, also known as BAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and pain. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound can also inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the potential use of this compound as a treatment for neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new derivatives of this compound that have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential as an anti-cancer agent and treatment for neurological disorders. This compound works by inhibiting COX-2 and activating PPARγ, and has a number of biochemical and physiological effects. While this compound has advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including its potential use in medicine and the development of new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves the reaction between 4-bromobenzoyl chloride and 4-acetylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form this compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWIMWWKIBASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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